molecular formula C17H24FN3O4S B13401161 5-[1-Fluoro-3-hydroxy-7-(3-methylbutylamino)-5,6,7,8-tetrahydronaphthalen-2-yl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one

5-[1-Fluoro-3-hydroxy-7-(3-methylbutylamino)-5,6,7,8-tetrahydronaphthalen-2-yl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one

Cat. No.: B13401161
M. Wt: 385.5 g/mol
InChI Key: DVFCRTGTEXUFIN-UHFFFAOYSA-N
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Description

The compound 5-[1-Fluoro-3-hydroxy-7-(3-methylbutylamino)-5,6,7,8-tetrahydronaphthalen-2-yl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a fluorinated naphthalene ring, a hydroxy group, and a thiadiazolidinone moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-Fluoro-3-hydroxy-7-(3-methylbutylamino)-5,6,7,8-tetrahydronaphthalen-2-yl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one involves multiple steps, starting with the preparation of the naphthalene ring system The fluorination of the naphthalene ring is typically achieved using electrophilic fluorinating agents under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-[1-Fluoro-3-hydroxy-7-(3-methylbutylamino)-5,6,7,8-tetrahydronaphthalen-2-yl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one: can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxy group to a hydrogen atom using reducing agents like LiAlH4 (Lithium aluminium hydride).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: PCC, KMnO4

    Reducing agents: LiAlH4, NaBH4 (Sodium borohydride)

    Nucleophiles: Ammonia, amines, thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction could yield a fully saturated hydrocarbon.

Scientific Research Applications

5-[1-Fluoro-3-hydroxy-7-(3-methylbutylamino)-5,6,7,8-tetrahydronaphthalen-2-yl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studying its interactions with biological macromolecules and its potential as a probe for biochemical pathways.

    Medicine: Investigating its potential as a therapeutic agent due to its unique structural features and possible biological activity.

    Industry: Exploring its use in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-[1-Fluoro-3-hydroxy-7-(3-methylbutylamino)-5,6,7,8-tetrahydronaphthalen-2-yl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one involves its interaction with specific molecular targets. The fluorine atom and hydroxy group can participate in hydrogen bonding and electrostatic interactions, while the thiadiazolidinone moiety may interact with enzymes or receptors. These interactions can modulate biochemical pathways and lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-[1-Fluoro-3-hydroxy-7-(3-hydroxy-3-methylbutoxy)-2-naphthyl]-1,2,5-thiadiazolidin-3-one
  • 5-[1-Fluoro-3-hydroxy-7-(3-hydroxy-3-methylbutoxy)-2-naphthyl]-1,2,5-thiadiazolidin-3-one 1,1-dioxide

Uniqueness

The uniqueness of 5-[1-Fluoro-3-hydroxy-7-(3-methylbutylamino)-5,6,7,8-tetrahydronaphthalen-2-yl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C17H24FN3O4S

Molecular Weight

385.5 g/mol

IUPAC Name

5-[1-fluoro-3-hydroxy-7-(3-methylbutylamino)-5,6,7,8-tetrahydronaphthalen-2-yl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one

InChI

InChI=1S/C17H24FN3O4S/c1-10(2)5-6-19-12-4-3-11-7-14(22)17(16(18)13(11)8-12)21-9-15(23)20-26(21,24)25/h7,10,12,19,22H,3-6,8-9H2,1-2H3,(H,20,23)

InChI Key

DVFCRTGTEXUFIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC1CCC2=CC(=C(C(=C2C1)F)N3CC(=O)NS3(=O)=O)O

Origin of Product

United States

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